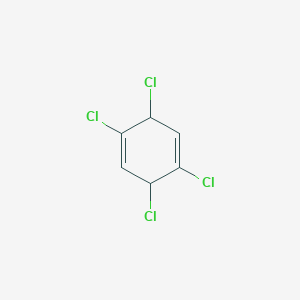

1,3,4,6-Tetrachloro-1,4-cyclohexadiene

描述

1,3,4,6-Tetrachloro-1,4-cyclohexadiene (1,4-TCDN) is a chlorinated cyclic diene formed as a critical intermediate in the aerobic microbial degradation of γ-hexachlorocyclohexane (γ-HCH, lindane), a persistent organic pollutant (POP) . This compound is generated via two sequential dehydrochlorination reactions catalyzed by the enzyme LinA (γ-HCH dehydrochlorinase) in bacteria such as Sphingobium japonicum UT25. The first step converts γ-HCH to γ-pentachlorocyclohexene (γ-PCCH), followed by a second dehydrochlorination yielding 1,4-TCDN .

1,4-TCDN is chemically unstable due to its conjugated diene structure, which predisposes it to spontaneous isomerization into the aromatic compound 1,2,4-trichlorobenzene (1,2,4-TCB) under non-enzymatic conditions . This instability necessitates rapid enzymatic processing by downstream dehalogenases to prevent accumulation of toxic byproducts.

属性

CAS 编号 |

149665-65-6 |

|---|---|

分子式 |

C6H4Cl4 |

分子量 |

217.9 g/mol |

IUPAC 名称 |

1,3,4,6-tetrachlorocyclohexa-1,4-diene |

InChI |

InChI=1S/C6H4Cl4/c7-3-1-4(8)6(10)2-5(3)9/h1-3,6H |

InChI 键 |

HKAJKOBDBFGGIU-UHFFFAOYSA-N |

SMILES |

C1=C(C(C=C(C1Cl)Cl)Cl)Cl |

规范 SMILES |

C1=C(C(C=C(C1Cl)Cl)Cl)Cl |

产品来源 |

United States |

相似化合物的比较

Table 1: Structural Features and Reactivity of Key Degradation Intermediates

| Compound | Structure Type | Chlorine Atoms | Functional Groups | Stability | Key Enzymes Involved |

|---|---|---|---|---|---|

| 1,4-TCDN | Cyclohexadiene | 4 | None | Chemically unstable | LinB (halidohydrolase) |

| γ-Pentachlorocyclohexene (γ-PCCH) | Cyclohexene | 5 | None | Moderate | LinA (dehydrochlorinase) |

| 2,4,5-Trichloro-2,5-cyclohexadiene-1-ol (2,4,5-DNOL) | Cyclohexadiene | 3 | Hydroxyl | Unstable | LinB |

| 2,5-Dichloro-2,5-cyclohexadiene-1,4-diol (2,5-DDOL) | Cyclohexadiene | 2 | Two hydroxyls | More stable | LinC, LinD |

| 1,2,4-Trichlorobenzene (1,2,4-TCB) | Aromatic benzene | 3 | None | Highly stable | Non-enzymatic formation |

Key Observations:

- Chlorine Content : 1,4-TCDN has four chlorine atoms, fewer than γ-PCCH (5 Cl) but more than downstream metabolites like 2,5-DDOL (2 Cl). This reduction reflects progressive dechlorination during degradation .

- Functional Groups: Unlike 1,4-TCDN, intermediates such as 2,4,5-DNOL and 2,5-DDOL contain hydroxyl groups, enhancing their solubility and facilitating further enzymatic processing .

- Stability : 1,4-TCDN’s instability contrasts with the aromatic stability of 1,2,4-TCB, which persists in the environment unless degraded by specialized bacteria .

Enzymatic Specificity and Pathway Roles

Table 2: Enzymatic Roles in the γ-HCH Degradation Pathway

| Enzyme | Substrate | Product | Functionality |

|---|---|---|---|

| LinA | γ-HCH | γ-PCCH | Dehydrochlorination (removes HCl) |

| LinA | γ-PCCH | 1,4-TCDN | Second dehydrochlorination step |

| LinB | 1,4-TCDN | 2,4,5-DNOL | Hydrolytic dehalogenation (replaces Cl with OH) |

| LinB | 2,4,5-DNOL | 2,5-DDOL | Further dehalogenation to diol |

| Non-enzymatic | 1,4-TCDN | 1,2,4-TCB | Spontaneous aromatization due to diene instability |

Key Insights:

- LinB Versatility : LinB (haloalkane dehalogenase) processes 1,4-TCDN and aliphatic haloalkanes (e.g., 1-chlorobutane) with broad substrate specificity, attributed to its spacious active site . Its activity on 1,4-TCDN prevents toxic 1,2,4-TCB accumulation .

- Downstream Enzymes: LinC and LinD further oxidize 2,5-DDOL into chlorophenols and catechols, funneling metabolites into the TCA cycle .

Environmental and Toxicological Implications

- 1,4-TCDN vs. 1,2,4-TCB : While 1,4-TCDN is transient, 1,2,4-TCB is a stable aromatic pollutant requiring additional microbial pathways (e.g., dioxygenases) for degradation .

- Toxicity of Intermediates : β-HCH-derived intermediates like tetrachlorodiene lactone (TCDL) are dead-end products with higher toxicity than parent compounds, highlighting the ecological risks of incomplete degradation .

- Bioremediation Efficiency: The specificity of LinA and LinB ensures efficient γ-HCH detoxification, but bottlenecks arise with non-preferred substrates like β-HCH .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。